Methyl 3-chloro-4-nitrophenylacetate
Description
Methyl 3-chloro-4-nitrophenylacetate is a methyl ester derivative of phenylacetic acid, featuring a chlorine atom at the 3-position and a nitro group (-NO₂) at the 4-position of the aromatic ring. This compound belongs to the class of substituted phenylacetates, which are widely utilized in organic synthesis, agrochemicals, and pharmaceuticals due to their versatile reactivity and structural diversity. The electron-withdrawing nitro and chloro substituents significantly influence its physicochemical properties, such as solubility, stability, and reactivity, making it a critical intermediate in nitration and substitution reactions .
Properties
Molecular Formula |
C9H8ClNO4 |
|---|---|
Molecular Weight |
229.62 g/mol |
IUPAC Name |
methyl 2-(3-chloro-4-nitrophenyl)acetate |
InChI |
InChI=1S/C9H8ClNO4/c1-15-9(12)5-6-2-3-8(11(13)14)7(10)4-6/h2-4H,5H2,1H3 |
InChI Key |
BMEGPQWWGNIMRD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Functional Groups |
|---|---|---|---|---|
| This compound | C₉H₈ClNO₄ | ~230.45 | 3-Cl, 4-NO₂ | Methyl ester, nitro, chloro |
| 4-Nitrophenyl chloroacetate | C₈H₆ClNO₄ | 215.59 | 4-NO₂ | Chloroacetate ester, nitro |
| Methyl 3-chloro-4-(trifluoromethoxy)phenylacetate | C₁₀H₈ClF₃O₃ | ~268.52 | 3-Cl, 4-OCF₃ | Methyl ester, trifluoromethoxy, chloro |
| Methyl 4-amino-3-chloro-5-(trifluoromethyl)phenylacetate | C₁₀H₉ClF₃NO₂ | 267.63 | 4-NH₂, 3-Cl, 5-CF₃ | Methyl ester, amino, chloro, trifluoromethyl |
Key Observations:
Substituent Effects: The nitro group in this compound is strongly electron-withdrawing, enhancing electrophilic substitution reactivity at the aromatic ring compared to amino-substituted analogs (e.g., methyl 4-amino-3-chloro-5-(trifluoromethyl)phenylacetate) .
Molecular Weight Trends :
- The trifluoromethoxy and trifluoromethyl substituents increase molecular weight significantly (~268 g/mol) compared to nitro-substituted compounds (~230 g/mol) due to fluorine's atomic mass .
Functional Group Diversity :
Physicochemical and Reactivity Comparison
- Solubility: Nitro groups reduce aqueous solubility but enhance solubility in polar aprotic solvents (e.g., DMF, DMSO).
- Thermal Stability : Nitro groups may lower thermal stability compared to trifluoromethoxy derivatives, which are more resistant to decomposition under heat .
- Reactivity: this compound is prone to nitro reduction reactions, forming amino intermediates, whereas trifluoromethoxy analogs are more inert under reductive conditions . The chloro substituent in all compounds enables further functionalization via Suzuki coupling or nucleophilic aromatic substitution .
Notes on Data Interpretation
- Substituent effects on reactivity and solubility were inferred from general organic chemistry principles and comparisons with structurally related compounds .
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